4-Hydroxydiphenyl-D9
4-Hydroxydiphenyl-D9
Brand Name:
Vulcanchem
CAS No.:
126840-28-6
VCID:
VC21177505
InChI:
InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H/i1D,2D,3D,4D,5D,6D,7D,8D,9D
SMILES:
C1=CC=C(C=C1)C2=CC=C(C=C2)O
Molecular Formula:
C12H10O
Molecular Weight:
179.26 g/mol
4-Hydroxydiphenyl-D9
CAS No.: 126840-28-6
Cat. No.: VC21177505
Molecular Formula: C12H10O
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 126840-28-6 |
|---|---|
| Molecular Formula | C12H10O |
| Molecular Weight | 179.26 g/mol |
| IUPAC Name | 2,3,5,6-tetradeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)phenol |
| Standard InChI | InChI=1S/C12H10O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H/i1D,2D,3D,4D,5D,6D,7D,8D,9D |
| Standard InChI Key | YXVFYQXJAXKLAK-LOIXRAQWSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H] |
| SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)O |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator